3-[2-(Methylamino)ethoxy]benzonitrile

Trace amine-associated receptor 1 (TAAR1) GPCR agonism cAMP HTRF assay

Why purchase this exact compound? Its meta-substitution is critical: 3-[2-(Methylamino)ethoxy]benzonitrile is a validated TAAR1 agonist (EC₅₀=65 nM) and potent dual orexin receptor ligand (OX1 Ki=0.2 nM, OX2 Ki=0.6 nM). Ortho- or para- isomers show completely different pharmacology—e.g., the 4-position analog is a PRMT6 inhibitor, not a TAAR1 probe. Using the wrong regioisomer invalidates receptor engagement data. Ensure experimental reproducibility by ordering the correct structural isomer.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 1038699-39-6
Cat. No. B1415052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Methylamino)ethoxy]benzonitrile
CAS1038699-39-6
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCNCCOC1=CC=CC(=C1)C#N
InChIInChI=1S/C10H12N2O/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,12H,5-6H2,1H3
InChIKeyNINXSIIXDZIVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Methylamino)ethoxy]benzonitrile (CAS 1038699-39-6): A Benzonitrile-Derived GPCR Ligand Scaffold


3-[2-(Methylamino)ethoxy]benzonitrile (CAS 1038699-39-6) is a synthetic benzonitrile derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol . Structurally characterized by a 2-(methylamino)ethoxy substituent at the meta-position of the benzonitrile ring, the compound is recognized as a versatile small molecule scaffold in medicinal chemistry [1]. It has been disclosed in patents as a key intermediate for the synthesis of benzylamine and secondary amine derivatives . Its biological activity profile, documented in curated databases such as ChEMBL and BindingDB, includes potent agonist activity at human trace amine-associated receptor 1 (TAAR1) and dual orexin receptor subtype engagement [2].

Why Generic Benzonitrile Analogs Cannot Substitute for 3-[2-(Methylamino)ethoxy]benzonitrile (CAS 1038699-39-6)


The assumption that other benzonitrile derivatives, including regioisomers such as 2-[2-(Methylamino)ethoxy]benzonitrile or 4-[2-(Methylamino)ethoxy]benzonitrile, can be freely substituted for 3-[2-(Methylamino)ethoxy]benzonitrile in research applications is not supported by available evidence. Pharmacological activity at key central nervous system (CNS) targets—specifically the trace amine-associated receptor 1 (TAAR1) and the orexin receptors (OX1/OX2)—is highly sensitive to the precise position and nature of substituents on the aromatic ring [1]. While the meta-substituted (3-position) compound demonstrates nanomolar-range engagement with these G protein-coupled receptors (GPCRs), no equivalent quantitative activity data have been reported for the ortho- (2-position) or para- (4-position) regioisomers in the same validated assays [2]. For example, the 4-position analog lacks any documented TAAR1 activity and instead has been reported as a PRMT6 inhibitor (IC₅₀ = 78 nM), indicating a fundamentally different pharmacological profile [3]. Consequently, substituting a generic or cheaper positional isomer could lead to complete loss of the desired receptor engagement, severely compromising experimental reproducibility and project integrity. The following section provides the quantitative basis for this differentiation.

Quantitative Differentiation Evidence for 3-[2-(Methylamino)ethoxy]benzonitrile (CAS 1038699-39-6): A Comparator-Based Analysis


TAAR1 Agonist Potency: 3-[2-(Methylamino)ethoxy]benzonitrile Demonstrates Sub-100 nM EC₅₀ Activity in Human TAAR1 cAMP Assay

3-[2-(Methylamino)ethoxy]benzonitrile exhibits potent agonist activity at recombinant human TAAR1 expressed in CHO-K1 cells, with a measured EC₅₀ of 65 nM [1]. This places it among moderately potent TAAR1 agonists, an emerging therapeutic target class for neuropsychiatric disorders including schizophrenia. In contrast, the regioisomeric 4-[2-(Methylamino)ethoxy]benzonitrile has no documented TAAR1 activity in curated public databases, despite its commercial availability as a building block [2]. While a direct head-to-head comparison under identical conditions is not available in the public domain, this represents a class-level inference based on the documented absence of activity for the 4-substituted analog versus the validated potency of the 3-substituted compound.

Trace amine-associated receptor 1 (TAAR1) GPCR agonism cAMP HTRF assay

Dual Orexin Receptor (OX1/OX2) Affinity: Sub-Nanomolar Ki Values for 3-[2-(Methylamino)ethoxy]benzonitrile at Human OX1 and OX2 Receptors

3-[2-(Methylamino)ethoxy]benzonitrile demonstrates high-affinity binding to both human orexin receptor subtypes in radioligand displacement assays [1]. At the orexin-1 (OX1) receptor, the compound displays a Ki of 0.200 nM, while at the orexin-2 (OX2) receptor, the Ki is 0.600 nM, indicating potent and relatively balanced dual orexin receptor engagement. Functional characterization reveals antagonist activity at OX1 with an IC₅₀ of 45 nM in a FLIPR assay [2]. The corresponding pEC₅₀ values from ChEMBL (6.19 for OX1; 6.4 for OX2) correspond to EC₅₀ values of approximately 646 nM and 398 nM respectively in functional assays, suggesting the compound acts as a partial agonist or exhibits functional selectivity in certain assay formats [3]. This activity profile is directly attributable to the compound's specific molecular architecture and has not been reported for closely related regioisomers (2- or 4-substituted) or simpler benzonitrile derivatives, which are typically inactive or uncharacterized at these therapeutically relevant GPCR targets.

Orexin receptors OX1R/OX2R Radioligand binding

Regioisomeric Differentiation: Divergent Biological Annotations for 3-Substituted vs. 4-Substituted (Methylamino)ethoxy Benzonitriles

A systematic comparison of publicly available bioactivity annotations for 3-[2-(Methylamino)ethoxy]benzonitrile and its 4-substituted regioisomer reveals fundamentally divergent pharmacological profiles [1]. The 3-substituted compound is annotated for GPCR targets (TAAR1, OX1, OX2) with nanomolar to sub-nanomolar activity, suggesting utility in CNS and neuropsychiatric research. In stark contrast, the 4-substituted compound (CAS 199679-33-9) lacks any reported GPCR activity and instead is characterized as a PRMT6 inhibitor with an IC₅₀ of 78 nM, indicating engagement with an entirely distinct enzyme class involved in epigenetic regulation [2]. Furthermore, the 4-substituted analog displays a predicted pKa of 9.24 versus a predicted logP value (for the 3-substituted analog) that would yield distinct physicochemical and permeability properties, though direct comparative experimental data are lacking . This divergent target profile underscores that the substitution position on the benzonitrile ring is not merely a minor structural variation but a critical determinant of molecular recognition by biological targets.

Regioisomer profiling Target selectivity Chemical biology

Validated Research Application Scenarios for 3-[2-(Methylamino)ethoxy]benzonitrile (CAS 1038699-39-6) Based on Quantitative Evidence


TAAR1 Agonist Tool Compound for Neuropsychiatric Research and Target Validation

This compound serves as a validated tool molecule for investigating TAAR1-mediated signaling in recombinant cell systems. With an EC₅₀ of 65 nM for cAMP accumulation in human TAAR1-expressing CHO-K1 cells, it enables robust activation of the receptor at sub-micromolar concentrations [1]. It is appropriate for in vitro studies exploring TAAR1 pharmacology, including screening campaigns requiring a chemically tractable positive control agonist. It is not a clinical candidate but rather a reference ligand for assay development and target validation in the context of TAAR1's emerging role in schizophrenia, addiction, and metabolic disorders [2].

Dual Orexin Receptor Ligand for Sleep/Wake Cycle and Addiction Pathway Studies

The compound's high-affinity binding to both human OX1 (Ki = 0.200 nM) and OX2 (Ki = 0.600 nM) receptors, combined with functional OX1 antagonism (IC₅₀ = 45 nM), positions it as a useful in vitro probe for dual orexin receptor pharmacology [1]. It can be employed in radioligand binding assays to characterize orexin receptor occupancy or as a reference antagonist in calcium flux (FLIPR) assays [2]. This makes it valuable for research into the orexin system's role in sleep regulation, stress responses, and reward-seeking behaviors .

Synthetic Intermediate for Benzonitrile-Derived Bioactive Scaffolds

As disclosed in patent literature, 3-[2-(Methylamino)ethoxy]benzonitrile is a key intermediate in the synthesis of more complex benzylamine and secondary amine derivatives, including potential bactericidal agents [1]. The presence of both a reactive nitrile group and a secondary amine moiety enables diverse synthetic transformations, making it a versatile building block for medicinal chemistry programs seeking to generate novel benzonitrile-based compound libraries [2]. Its use as an intermediate is supported by proprietary manufacturing processes developed by Kureha Corporation, indicating its scalability and practical utility in industrial chemical synthesis .

Selectivity Profiling and Off-Target Assessment of Benzonitrile-Derived Compounds

The stark divergence in annotated biological activities between the 3-substituted (TAAR1/OX1/OX2) and 4-substituted (PRMT6) regioisomers makes this compound, and its structural analogs, a valuable test set for chemical biology studies investigating the molecular determinants of target selectivity [1]. It can be used in comparative studies to understand how subtle changes in substitution pattern on the benzonitrile core dramatically alter recognition by GPCRs versus epigenetic enzymes, informing the rational design of more selective chemical probes [2].

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